2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide
Description
Properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMMJFMKICGPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of pyridine derivatives. For instance, 2-fluoro-5-chloropyridine can be reacted with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The hydrazinecarboxamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce corresponding carboxylic acids and amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural features to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide exhibit notable anticancer activity. For instance, derivatives of pyridine-based compounds have shown effectiveness against various human tumor cell lines, suggesting that this compound could be a candidate for further anticancer drug development .
Mechanism of Action
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, which is a vital mechanism for cancer treatment .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including hydrazine formation and subsequent functionalization. The precise synthetic route can vary based on the desired purity and yield, with methods such as microwave-assisted synthesis being explored to enhance efficiency .
Chemical Properties
The compound is characterized by its unique trifluoromethyl group, which enhances lipophilicity and potentially increases bioavailability. Its chemical structure suggests it may interact favorably with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .
Agricultural Applications
Pesticidal Activity
Compounds similar to this compound have been investigated for their pesticidal properties. The trifluoromethyl group is known to confer increased potency against pests while reducing toxicity to non-target organisms, making it a valuable candidate for developing new agrochemicals .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of a series of pyridine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values demonstrating their potential as lead compounds in drug development .
Case Study 2: Pesticide Development
In agricultural research, a derivative of the compound was tested for its effectiveness as an insecticide against common agricultural pests. The results showed promising activity, suggesting that modifications to the hydrazinecarboxamide structure could lead to effective pest control agents with lower environmental impact .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer | Potential for inhibiting tumor growth | Significant cytotoxicity against cancer cell lines |
| Agriculture | Pesticidal properties | Effective against agricultural pests with low toxicity to non-target organisms |
| Synthesis | Multi-step organic synthesis | Microwave-assisted techniques improve yield and efficiency |
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinecarboxamide moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Core Pyridinyl Derivatives
Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridinyl group exhibit diverse biological activities depending on substituents:
Key Observations :
Hydrazinecarboxamide Derivatives
Variations in the hydrazinecarboxamide side chain influence solubility and target specificity:
Key Observations :
- Dimethylaminomethylene derivatives (e.g., AKOS005082617) exhibit higher logP values, suggesting improved membrane permeability .
Piperazine and Benzamide Derivatives
Piperazine-carboxamide analogs demonstrate broader pharmacological applications:
Key Observations :
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide (CAS No. 344276-82-0) is a hydrazine derivative known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15Cl2F6N7O2
- Molecular Weight : 558.26 g/mol
- Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and its cytotoxic properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazine derivatives. For instance, a study evaluating various hydrazine compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating a possible mechanism through which these compounds may inhibit tumor growth .
Enzyme Inhibition
Research has shown that hydrazine derivatives can act as inhibitors for various enzymes. In particular, studies on urease inhibition demonstrated that certain structural features of hydrazine compounds are crucial for their inhibitory activity. The presence of a hydrazine moiety was identified as a key pharmacophore, with IC50 values indicating effective inhibition in the micromolar range (15.0 - 42.9 µM) .
Case Study 1: Urease Inhibition
A series of hydrazine derivatives were synthesized and tested for urease inhibition. The study reported mixed-type inhibition with dissociation constants ranging from 14.63 to 29.42 µM, demonstrating the potential of these compounds in treating conditions like kidney stones .
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity assay using mouse fibroblast 3T3 cell lines, several hydrazine derivatives showed minimal toxicity, suggesting a favorable safety profile for further development as therapeutic agents .
Data Table: Biological Activity Summary
| Activity | IC50/Effect | Reference |
|---|---|---|
| Urease Inhibition | IC50 = 15.0 - 42.9 µM | |
| Cytotoxicity (3T3 Cells) | No significant toxicity | |
| Anticancer Activity | Significant against multiple cancer lines |
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Interaction : Binding to active sites of enzymes such as urease, leading to inhibition.
- Cellular Uptake : The presence of polar functional groups enhances solubility and cellular uptake, facilitating its action within target cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
-
Step 1 : Start with halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediates). Use coupling reactions (e.g., Suzuki-Miyaura) to introduce methyl groups .
-
Step 2 : Introduce the hydrazinecarboxamide moiety via nucleophilic substitution or condensation with hydrazine derivatives under anhydrous conditions. Monitor pH and temperature to avoid side reactions (e.g., hydrolysis) .
-
Optimization : Use catalysts like palladium complexes for coupling steps (yields ~75–85%) and polar aprotic solvents (e.g., DMF) for stability .
- Data Table : Synthetic Routes Comparison
| Method | Yield (%) | Key Conditions | Byproducts |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 82 | Pd(OAc)₂, K₂CO₃, 80°C | <5% dehalogenated |
| Hydrazine Condensation | 78 | EtOH, reflux, 12h | Hydrazine dimer (~8%) |
Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic techniques?
- Methodology :
- NMR : Analyze and NMR for pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ 120–125 ppm in -NMR) .
- LC-MS : Use reverse-phase C18 columns with ESI+ mode to detect [M+H]⁺ ions (expected m/z: ~350–360) and confirm absence of hydrazine-related impurities .
- Elemental Analysis : Verify %C, %H, %N with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on this compound’s antifungal activity across studies?
- Methodology :
- Assay Variability : Compare MIC values under standardized CLSI guidelines. Variations in fungal strains (e.g., Fusarium vs. Aspergillus) and growth media (pH, carbon sources) significantly affect results .
- Metabolite Interference : Use -labeled analogs to track metabolic degradation in fungal cells. Hydrazinecarboxamide derivatives may form inactive metabolites (e.g., oxidized pyridine rings) .
- Data Table : Antifungal Activity Discrepancies
| Study | MIC (μg/mL) | Strain | Media pH | Key Finding |
|---|---|---|---|---|
| A | 0.5 | F. virguliforme | 6.2 | Synergy with tebuconazole |
| B | >50 | A. flavus | 7.4 | Rapid metabolic inactivation |
Q. How does the compound interact with fungal cytochrome P450 enzymes, and what structural modifications could enhance target specificity?
- Methodology :
- Docking Studies : Use homology models of CYP51 enzymes to predict binding. The trifluoromethyl group may occupy hydrophobic pockets, while the hydrazinecarboxamide group hydrogen-bonds to heme propionates .
- Mutagenesis : Engineer Saccharomyces cerevisiae with CYP51 mutations (e.g., Y140F) to test resistance. Reduced binding suggests steric clashes with the pyridine ring .
- Structural Insights :
- Modification 1 : Replace the methyl group with bulkier substituents (e.g., ethyl) to improve hydrophobic interactions.
- Modification 2 : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to stabilize enzyme-ligand interactions .
Methodological Guidelines for Data Interpretation
Q. How should researchers resolve discrepancies in reported solubility and stability profiles?
- Approach :
- Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS vs. DMSO). Low solubility (<0.1 mg/mL in water) may require formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 1 month). Hydrazinecarboxamide derivatives degrade via hydrolysis (t₁/₂ ~14 days in pH 7.4) .
Q. What safety protocols are critical given structural similarities to regulated pesticides (e.g., carcinogenic risks)?
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
